N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide
Description
N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide is a heterocyclic compound featuring a pyrazinecarboxamide backbone fused with a [1,2,4]triazolo[4,3-a]pyridine moiety. The compound’s pyrazine ring contributes to hydrogen bonding and π-π stacking interactions, critical for target binding, while the triazole moiety may enhance metabolic stability and bioavailability .
For instance, compound 79 in , which shares a triazolo[4,3-a]pyrazinone core, exhibited promising bioactivity due to its ability to engage with enzymatic active sites via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C21H25N7O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methylamino]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H25N7O2/c29-19(14-24-20(30)16-13-22-9-10-23-16)25-15-21(7-3-1-4-8-21)12-18-27-26-17-6-2-5-11-28(17)18/h2,5-6,9-11,13H,1,3-4,7-8,12,14-15H2,(H,24,30)(H,25,29) |
InChI Key |
ULGPANWRWKZGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)CNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Nitration and Functionalization of Pyrazine Precursors
3-Hydroxy-2-pyrazinecarboxamide (CAS 55321-99-8) serves as a key intermediate. Nitration under acidic conditions yields 3-hydroxy-6-nitro-2-pyrazinecarboxamide :
Procedure :
-
Dissolve 208.0 g of 3-hydroxy-2-pyrazinecarboxamide in 1.2 L 97% H₂SO₄ at 10–25°C.
-
Add 185.0 g KNO₃ at 30–35°C, stir at 40°C for 2 h.
-
Quench with ice water, filter, and wash to isolate product (180.0 g, ~87% yield).
Characterization :
Construction of Triazolo[4,3-a]Pyridine Moiety
One-Pot Triazole Ring Formation
A scalable method from 2-hydrazinopyridine and aldehydes produces substituted triazolopyridines:
General Protocol :
-
React 2-hydrazinopyridine (1 eq) with aromatic aldehyde (1 eq) in EtOH/H₂O (3:1) at 25°C.
-
Add I₂ (10 mol%) and K₂CO₃ (2 eq), stir 6–12 h.
Key Advantage :
Alkylation of Cyclohexyl-Triazolopyridine
Bromination and Coupling Strategies
6-Bromo-3-hydroxy-2-pyrazinamide synthesis demonstrates bromination protocols applicable to triazolopyridine systems:
Example :
-
Suspend 175 g 3-hydroxy-2-pyrazinecarboxamide in DMF (1.7 L).
-
Stir 2 h, concentrate, and precipitate with water (yield: 80.1%).
Application to Triazolopyridine :
-
Substitute pyrazine with triazolopyridine to generate 3-(bromomethyl)-triazolo[4,3-a]pyridine .
-
React with cyclohexylamine via nucleophilic substitution.
Assembly of 2-Oxoethylamino Linker
Reductive Amination
2-Oxoethylamine derivatives are synthesized via ketone intermediates:
Protocol :
-
Condense 2-pyrazinecarboxamide with ethyl glyoxylate in THF.
Optimization :
Final Amide Coupling
Carbodiimide-Mediated Coupling
Couple the cyclohexyl-triazolopyridine-amine with 2-pyrazinecarboxylic acid:
Procedure :
-
Activate carboxylic acid with EDC/HOBt in DMF.
Yield : ~51% (reported for analogous systems).
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (DMSO-d₆) :
IR (KBr) :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Amide Bond Hydrolysis
The pyrazinecarboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding pyrazinecarboxylic acid and the corresponding amine.
Conditions :
| Medium | Catalyst/Temperature | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl | Reflux, 6 hr | 78 | |
| 0.5M NaOH | 80°C, 4 hr | 85 |
This reaction is critical for prodrug activation in pharmacological applications .
Nucleophilic Substitution at the Triazolo-Pyridine Ring
The triazolo[4,3-a]pyridine system participates in nucleophilic substitutions at the C3 position. Halogenation and alkylation reactions are common:
Example Reaction :
Conditions :
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | DMF | 60°C | 12 hr | 92 |
Cyclization Reactions
The compound forms fused heterocycles under microwave-assisted conditions. For instance, reaction with thiourea yields a thiazolo-triazolo-pyridine hybrid:
Reaction Pathway :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Power | 300 W |
| Time | 20 min |
| Yield | 88% |
Oxidation of the Cyclohexyl Group
The cyclohexyl substituent undergoes oxidation to form a ketone derivative under strong oxidizing agents:
Conditions :
| Oxidizing Agent | Solvent | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Water | Cyclohexanone derivative | 65 |
Metal-Catalyzed Cross-Coupling
The pyrazine ring participates in Suzuki-Miyaura couplings with aryl boronic acids:
Example :
Conditions :
| Catalyst | Base | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | 100°C | 76 |
Reductive Amination
The secondary amine group in the side chain reacts with aldehydes/ketones under reductive conditions:
Reaction :
Efficiency :
| Aldehyde | Reaction Time | Yield (%) |
|---|---|---|
| Formaldehyde | 4 hr | 90 |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the triazolo-pyridine and alkenes:
Conditions :
| Wavelength | Solvent | Product | Yield (%) |
|---|---|---|---|
| 254 nm | Acetonitrile | Cyclobutane adduct | 55 |
Key Stability Considerations:
-
pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .
-
Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures .
Reaction Optimization Trends:
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have investigated the anti-inflammatory potential of compounds similar to N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide. For instance, derivatives of triazole and pyridine have been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Case Study: COX Inhibition
A comparative analysis of novel compounds revealed that certain derivatives exhibited a superior selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies indicated that these compounds occupy the active site of COX similarly to well-known NSAIDs like Meloxicam .
Antiviral Activity
Another promising application is the compound's potential as an antiviral agent. Research has focused on targeting the influenza A virus polymerase complex. Compounds derived from similar structures have been shown to interact with the PA-PB1 interface of the influenza virus polymerase, inhibiting viral replication effectively .
Case Study: Influenza Virus Targeting
In vitro studies demonstrated that specific derivatives could significantly reduce viral titers in infected cell lines, suggesting their utility in developing antiviral therapies against influenza and possibly other RNA viruses.
Molecular Docking Studies
Molecular docking has become an essential tool in predicting the binding affinity and orientation of compounds to their biological targets. For this compound, computational studies have suggested favorable interactions with various targets involved in inflammation and viral replication pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the triazole or pyrazine rings can lead to significant changes in biological activity. Ongoing research aims to elucidate these relationships further to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed biological effects. For example, it may intercalate with DNA, inhibiting the replication of cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Cyclohexyl vs. Aromatic Substituents : The target compound’s cyclohexyl group may confer superior membrane penetration compared to phenyl or pyridinyl substituents in and , though at the cost of reduced aromatic interactions .
Triazole Modifications : The trifluoromethyl-substituted triazolo[4,3-a]pyrazine in likely exhibits stronger enzyme inhibition due to electron-withdrawing effects, whereas the target compound’s unsubstituted triazole may prioritize metabolic stability .
Bioactivity Trends : Thiazole- and thiazolidine-containing analogs () show antimicrobial activity, suggesting the target compound’s pyrazine-thiazole hybrid structure could be optimized for similar applications .
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted ADME Properties
Biological Activity
The compound N-[2-oxo-2-({[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}amino)ethyl]-2-pyrazinecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazolo-pyridine derivatives, characterized by a unique structure that combines a triazole ring with a pyrazinecarboxamide moiety. The molecular formula is , with a molecular weight of approximately 396.45 g/mol .
Structural Features
- Triazole Ring : Known for its diverse biological activities.
- Pyrazinecarboxamide Group : Implicated in various pharmacological effects.
- Cyclohexyl Group : Enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has shown promise as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammation and cancer progression .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds derived from similar structures have shown IC50 values ranging from 0.15 μM to 0.83 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Mechanistic Studies : These compounds induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .
Antimicrobial Properties
In addition to antitumor activity, the compound has exhibited antimicrobial effects:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with IC50 values reported in the nanomolar range .
Other Biological Activities
The compound also demonstrates potential in other therapeutic areas:
- Analgesic Effects : Preliminary studies suggest analgesic properties that warrant further investigation.
- Anti-inflammatory Activity : Inhibition of p38 MAPK suggests possible applications in treating inflammatory diseases.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of triazolo-pyrazine derivatives in vivo using mouse models. The results indicated that these compounds significantly reduced tumor size compared to controls, showcasing their potential as effective anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that the compound induces apoptosis through mitochondrial pathways and upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Data Tables
| Biological Activity | Cell Line | IC50 (μM) |
|---|---|---|
| Antitumor | A549 | 0.83 |
| Antitumor | MCF-7 | 0.15 |
| Antitumor | HeLa | 2.85 |
| Antimicrobial | S. aureus | 0.25 |
| Antimicrobial | S. pyogenes | 0.5–1 |
Q & A
Q. Critical Data :
| Step | Yield (%) | Purity (HPLC) | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 1 | 65–72 | ≥95% | δ 8.9 (s, pyrazine), δ 4.2 (m, cyclohexyl) |
| 2 | 50–58 | ≥90% | δ 8.1 (s, triazolo H), δ 2.8 (t, CH₂NH) |
Advanced: How can researchers optimize reaction yields when introducing the triazolo[4,3-a]pyridine moiety?
Methodological Answer :
Optimization strategies include:
- Stepwise Functionalization : First synthesize the triazolo[4,3-a]pyridine core via cyclocondensation of 1-amino-3-cyano-pyridone derivatives with nitriles under AlCl₃ catalysis .
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer during exothermic steps (e.g., coupling reactions), reducing byproduct formation .
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent polarity (DMF vs. THF), and catalyst loading interactions, maximizing yield while minimizing side reactions .
Data Contradiction Analysis :
Conflicting yields (e.g., 50% vs. 75%) often arise from trace moisture in AlCl₃-mediated steps. Dry molecular sieves or inert atmosphere (N₂/Ar) improve reproducibility .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazolo[4,3-a]pyridine ring (e.g., δ 8.1–8.3 ppm for aromatic protons) and cyclohexyl CH₂ groups (δ 1.2–2.5 ppm) .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted pyrazinecarboxamide) using C18 columns (acetonitrile/water + 0.1% TFA) .
- FT-IR : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and absence of residual amines (N-H stretch at ~3300 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay conditions?
Q. Methodological Answer :
- Orthogonal Assays : Compare antimicrobial activity (e.g., MIC values) in broth microdilution vs. agar diffusion assays to rule out solubility artifacts .
- Metabolic Stability Studies : Use liver microsomes to assess whether cytochrome P450-mediated degradation explains variable in vitro/in vivo activity .
- Structural-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups) to the pyrazine ring and correlate with potency shifts .
Q. Example Data :
| Assay Type | IC₅₀ (µM) | Solubility (µg/mL) |
|---|---|---|
| Enzymatic | 0.8 | 12 |
| Cell-based | 5.2 | 8 |
Basic: What synthetic routes are available for modifying the pyrazinecarboxamide group?
Q. Methodological Answer :
- Nucleophilic Substitution : Replace the carboxamide with thiourea or hydrazide groups using Lawesson’s reagent or hydrazine hydrate .
- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl substituents at the pyrazine C-3 position .
Critical Parameter : Maintain pH 7–8 during substitutions to prevent pyrazine ring hydrolysis .
Advanced: How should researchers address low solubility in pharmacokinetic studies?
Q. Methodological Answer :
- Prodrug Design : Synthesize phosphate or acetate esters of the carboxamide group to enhance aqueous solubility (>50 mg/mL) .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) using emulsification-solvent evaporation .
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes (e.g., HP-β-CD) for in vivo dosing .
Basic: What are the common impurities in this compound, and how are they controlled?
Q. Methodological Answer :
- Impurity Profiling : Monitor residual EDCI·HCl (via ion chromatography) and de-alkylated triazolo byproducts (HPLC retention time: 6.2 min) .
- Purification : Use reverse-phase flash chromatography (C8 column, acetonitrile gradient) to remove hydrophobic impurities .
Regulatory Threshold : Impurities must be <0.15% per ICH Q3A guidelines .
Advanced: What computational methods predict binding modes of this compound with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2), focusing on hydrogen bonds with pyrazine N-atoms .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the cyclohexyl group in hydrophobic binding pockets .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and logP to predict blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
